molecular formula C17H17N3O3S2 B2483950 N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 876902-14-6

N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2483950
CAS No.: 876902-14-6
M. Wt: 375.46
InChI Key: PCSJFRAJWIGGGS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules featuring a thieno[2,3-d]pyrimidine core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The structure combines this heterocyclic system with a 2,4-dimethoxyphenyl group via an acetamide linker, a design strategy often employed to modulate properties like potency and selectivity against biological targets. Compounds with the thienopyrimidine structure are frequently investigated as inhibitors for various enzymes and receptors . For instance, structurally related aminopyrimidine derivatives have been explored as inhibitors of histamine receptors for the potential treatment of inflammatory and allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis . Furthermore, the molecular framework of this compound is analogous to other acetamide derivatives whose crystal structures and intermolecular interactions have been extensively studied to understand their solid-state properties and potential for forming stable complexes . As a high-purity building block, this compound is valuable for constructing compound libraries for high-throughput screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. Researchers can utilize it to probe biological pathways and develop novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-10-6-12-16(18-9-19-17(12)25-10)24-8-15(21)20-13-5-4-11(22-2)7-14(13)23-3/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJFRAJWIGGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several analogues, as outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Evidence Source
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) C₂₁H₂₂N₄O₃S 410.49 Pyridinyl-pyrimidine core; 3,4-dimethoxyphenyl group
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₄H₂₃N₃O₃S₂ 465.60 Thieno[3,2-d]pyrimidine core; 4-oxo group; p-tolyl substituent
N-(3,4-Dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide C₁₄H₁₃Cl₂N₃OS 342.24 Dichlorophenyl group; dimethylpyrimidine core
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide C₃₁H₃₀N₄O₃S 562.66 Cyano group; ethoxy-methoxyphenyl substituent; dimethylphenyl acetamide

Functional and Pharmacological Comparisons

Epirimil ()
  • Structural Differences: Replaces the thieno[2,3-d]pyrimidine core with a pyridinyl-pyrimidine system.
  • Activity : Demonstrated anticonvulsant efficacy in in vivo models (maximal electroshock test), attributed to enhanced blood-brain barrier penetration due to methoxy groups.
  • ADME Profile: Higher metabolic stability compared to non-methoxy analogues, as inferred from its structural similarity to the target compound.
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Core Variation: Features a thieno[3,2-d]pyrimidine core instead of [2,3-d], altering electronic distribution.
N-(3,4-Dichlorophenyl) Analogue ()
  • Substituent Impact : Dichlorophenyl group increases lipophilicity but may reduce solubility.
Cyano-Substituted Derivative ()

Discussion of Structural-Activity Relationships (SAR)

Thienopyrimidine vs. The [3,2-d] isomer () introduces steric hindrance, reducing binding affinity in some enzyme assays compared to [2,3-d] isomers.

Methoxy Substituents :

  • 2,4-Dimethoxyphenyl groups (target compound) enhance solubility and metabolic stability compared to dichlorophenyl () or methylphenyl () substituents .

Sulfanyl Linker :

  • The sulfanyl-acetamide bridge is conserved across analogues, suggesting its critical role in maintaining conformational flexibility and target engagement .

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